molecular formula C27H29FN4O3 B2957936 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1111158-35-0

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

カタログ番号: B2957936
CAS番号: 1111158-35-0
分子量: 476.552
InChIキー: OJIBADARBQLTIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic molecule featuring a 1,4-dihydroquinolin-4-one core fused with a 1,2,4-oxadiazole ring and multiple substituents. Key structural elements include:

  • Ethyl and fluoro substituents: Enhance lipophilicity and influence pharmacokinetic properties.
  • 4-Methylpiperidinyl group: Contributes to receptor binding via steric and electronic effects.
  • 2-Ethoxyphenyl side chain: Modulates solubility and intermolecular interactions.

特性

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O3/c1-4-31-16-20(27-29-26(30-35-27)18-8-6-7-9-24(18)34-5-2)25(33)19-14-21(28)23(15-22(19)31)32-12-10-17(3)11-13-32/h6-9,14-17H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIBADARBQLTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)C4=NC(=NO4)C5=CC=CC=C5OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves several steps, typically starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The quinoline core is often synthesized via the Skraup or Doebner-Miller reactions, which involve the condensation of aniline derivatives with aldehydes or ketones in the presence of an oxidizing agent.

化学反応の分析

This compound undergoes various chemical reactions, including:

科学的研究の応用

作用機序

The mechanism of action of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating downstream signaling pathways. For instance, it can inhibit the nucleic acid-sensing TLR7/8 pathway by disrupting the SLC15A4-TASL adapter module, leading to the degradation of TASL and preventing proinflammatory responses .

類似化合物との比較

Comparison with Structurally Similar Compounds

Compounds with 1,2,4-Oxadiazole Moieties

The 1,2,4-oxadiazole ring is a common pharmacophore. Comparisons include:

Compound Name / ID Key Features Structural Differences vs. Target Compound Potential Applications
4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide Sulfonamide group, pyridinone core, methoxyethoxy side chain Lacks fluoro and piperidinyl groups; includes sulfonamide Enzyme inhibition (e.g., carbonic anhydrase)
((3S,5S)-3-(3-(2-ethoxyethyl)-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethyl)phenyl)piperidin-1-yl)(3-hydroxyazetidin-1-yl)methanone Trifluoromethylphenyl, hydroxyazetidine Replaces quinolinone with piperidine; uses trifluoromethyl CNS-targeted therapies

Analysis : The target compound’s fluoro and methylpiperidinyl groups may improve blood-brain barrier penetration compared to sulfonamide derivatives , while the trifluoromethyl analog in offers enhanced metabolic resistance.

Piperidine/Piperazine Derivatives

Piperidine rings are critical for binding affinity in many drug candidates:

Compound Name / ID Key Features Structural Differences vs. Target Compound
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Dichlorophenyl, triazole, dioxolane Uses triazole instead of oxadiazole; lacks fluoro substituent
3-[3-[4-(2-amino-1,3,4-oxadiazol-5-yl)-4-phenylpiperid-1-yl]propyl]-1-benzoyl-3-(3,4-dichlorophenyl)piperidine Dual piperidine cores, dichlorophenyl More complex substitution pattern; no quinolinone core

Analysis : The target compound’s simpler piperidinyl substitution and fluorinated core may reduce off-target interactions compared to dichlorophenyl analogs .

Fluorinated Analogues

Fluorine atoms are strategically used to enhance bioavailability:

Compound Name / ID Key Features Structural Differences vs. Target Compound
5-(2-ethoxy-6-fluorophenyl)-3-methyl-1-(3-(trifluoromethoxy)benzyl)pyrrolidin-2-one Pyrrolidinone core, trifluoromethoxy benzyl Replaces oxadiazole with pyrrolidinone; additional fluorine
Ethyl 5-(4-chlorophenyl)-6-ethyl-1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Chlorophenyl, trifluoroethoxy Uses pyrrolopyridine instead of quinolinone

Analysis : The target’s single fluoro substituent balances lipophilicity and polarity better than heavily fluorinated analogs, which may suffer from metabolic instability .

Research Findings and Implications

  • Structural Stability : The 1,2,4-oxadiazole ring in the target compound likely confers resistance to enzymatic degradation compared to triazole or dioxolane derivatives .
  • Binding Interactions : The 4-methylpiperidinyl group may engage in hydrophobic interactions absent in sulfonamide or trifluoromethyl analogs .
  • Synthetic Feasibility : The absence of stereocenters (unlike compounds in ) simplifies large-scale synthesis.

生物活性

The compound 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

PropertyDescription
IUPAC Name 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Molecular Formula C22H26FN3O3
Molecular Weight 397.46 g/mol
SMILES CC(C)N1CCCCC1C(=O)C2=C(C(=CC=C2)OCC)N=N2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring and the piperidine moiety are believed to play critical roles in mediating these interactions. Research indicates that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways related to inflammation and pain.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance, it showed potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using assays such as DPPH radical scavenging. Results indicated that it possesses substantial free radical scavenging ability, which may contribute to its therapeutic effects in oxidative stress-related conditions .

Anticancer Activity

Preliminary research suggests that the compound may have anticancer properties. Studies conducted on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The underlying mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies have documented the effects of this compound in specific biological contexts:

  • Study on Neuroprotection : A study demonstrated that the compound protects neuronal cells from oxidative damage induced by glutamate toxicity. This neuroprotective effect was linked to its antioxidant properties and modulation of glutamate receptors .
  • Evaluation in Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in reduced inflammation and pain relief in models of arthritis, suggesting potential applications in pain management therapies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。